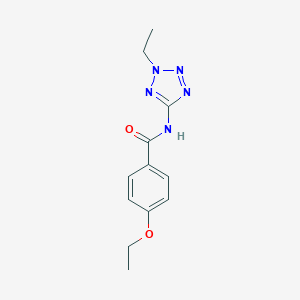

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile is a chemical compound that belongs to the indazole class of synthetic cannabinoids. It is commonly referred to as 4F-ADB and is a potent agonist of the cannabinoid receptors. The compound is widely used in scientific research to study the mechanism of action of synthetic cannabinoids and their effects on the body.

作用机制

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates intracellular signaling pathways, leading to various physiological and biochemical effects. The compound is known to have a high binding affinity for the CB1 receptor and produces effects similar to those of natural cannabinoids such as THC.

Biochemical and Physiological Effects:

This compound produces various biochemical and physiological effects in the body. It is known to produce psychoactive effects similar to those of natural cannabinoids such as THC. The compound is also known to produce various physiological effects such as increased heart rate, decreased blood pressure, and altered perception of time and space.

实验室实验的优点和局限性

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile is a potent and selective agonist of the cannabinoid receptors, making it an ideal compound for studying the mechanism of action of synthetic cannabinoids. The compound is also relatively stable and can be stored for long periods without degradation. However, the compound is highly potent and can produce significant physiological and biochemical effects, making it challenging to work with in laboratory experiments.

未来方向

There are several future directions for research on 2-(4-fluorophenyl)-2H-indazole-3-carbonitrile and synthetic cannabinoids in general. One direction is to investigate the long-term effects of synthetic cannabinoids on the body, particularly the brain. Another direction is to study the effects of synthetic cannabinoids on specific physiological systems such as the immune system and the cardiovascular system. Additionally, there is a need to develop more selective and less potent synthetic cannabinoids that can produce the desired effects without producing significant side effects.

合成方法

The synthesis of 2-(4-fluorophenyl)-2H-indazole-3-carbonitrile involves the reaction of 4-fluorobenzyl chloride and indazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure 4F-ADB.

科学研究应用

2-(4-fluorophenyl)-2H-indazole-3-carbonitrile is widely used in scientific research to study the mechanism of action of synthetic cannabinoids and their effects on the body. The compound is used to investigate the binding affinity of synthetic cannabinoids to the cannabinoid receptors and their effects on intracellular signaling pathways. It is also used to study the pharmacokinetics and metabolism of synthetic cannabinoids in the body.

属性

分子式 |

C14H8FN3 |

|---|---|

分子量 |

237.23 g/mol |

IUPAC 名称 |

2-(4-fluorophenyl)indazole-3-carbonitrile |

InChI |

InChI=1S/C14H8FN3/c15-10-5-7-11(8-6-10)18-14(9-16)12-3-1-2-4-13(12)17-18/h1-8H |

InChI 键 |

GJPUUJDSGWIXMI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)C#N |

规范 SMILES |

C1=CC2=C(N(N=C2C=C1)C3=CC=C(C=C3)F)C#N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}amine](/img/structure/B239727.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-propylamine](/img/structure/B239728.png)

![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239730.png)

![2-[2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)ethoxy]ethanol](/img/structure/B239731.png)

![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239733.png)

![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)

![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239739.png)

![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B239743.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B239744.png)

![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)